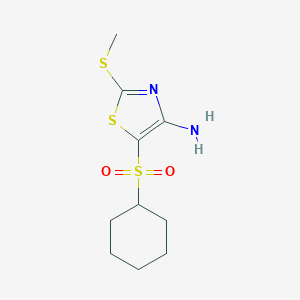
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine is a synthetic compound that has gained attention in scientific research due to its potential use as a tool for studying biological systems. This molecule has been shown to have a high affinity for certain proteins, making it a valuable tool for studying protein-protein interactions and other biochemical processes. In
Mécanisme D'action
The mechanism of action of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine is not fully understood, but it is believed to involve the formation of covalent bonds with certain proteins. This covalent bond formation can lead to changes in protein conformation and function, which can be studied using a variety of techniques including X-ray crystallography and NMR spectroscopy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine are largely dependent on the specific proteins targeted by the molecule. However, some general effects have been observed in studies using this molecule. For example, 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine has been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. Additionally, this molecule has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine in lab experiments is its high affinity for certain proteins. This allows researchers to selectively target specific interactions and study their effects on biological systems. Additionally, the synthesis of this molecule is relatively straightforward, and the yield is typically high. However, there are also some limitations to using 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine in lab experiments. For example, the covalent bond formation between this molecule and proteins can be irreversible, making it difficult to study the effects of this interaction over time.
Orientations Futures
There are several future directions for research involving 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine. One potential area of research is the development of new synthetic methods for producing this molecule. Additionally, researchers may explore the use of this molecule in drug discovery and development, particularly in the area of cancer therapy. Finally, further studies may be conducted to better understand the mechanism of action of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine and its potential applications in a variety of biological systems.
Méthodes De Synthèse
The synthesis of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine involves several steps. The starting materials are cyclohexylamine, methylthioacetic acid, and thionyl chloride. The reaction proceeds through a series of steps involving the formation of an intermediate, which is then reacted with an amine to form the final product. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine has been used in a variety of scientific research applications. One of the most common uses of this molecule is as a tool for studying protein-protein interactions. The high affinity of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine for certain proteins allows researchers to selectively target specific interactions and study their effects on biological systems. This molecule has also been used in studies of enzyme kinetics and other biochemical processes.
Propriétés
Numéro CAS |
117420-90-3 |
|---|---|
Nom du produit |
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine |
Formule moléculaire |
C10H16N2O2S3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
5-cyclohexylsulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H16N2O2S3/c1-15-10-12-8(11)9(16-10)17(13,14)7-5-3-2-4-6-7/h7H,2-6,11H2,1H3 |
Clé InChI |
ZVDHGNBFVHMSIO-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(S1)S(=O)(=O)C2CCCCC2)N |
SMILES canonique |
CSC1=NC(=C(S1)S(=O)(=O)C2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



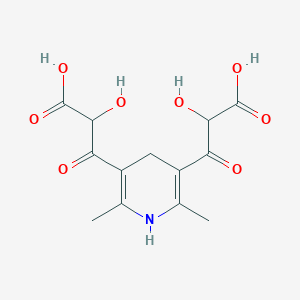
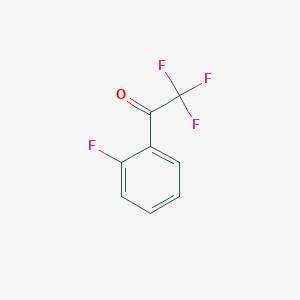
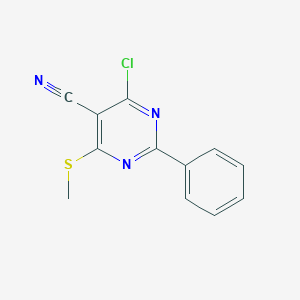
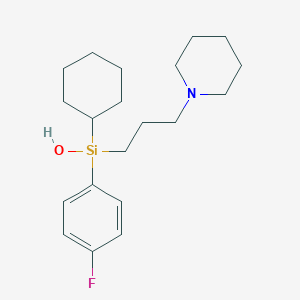
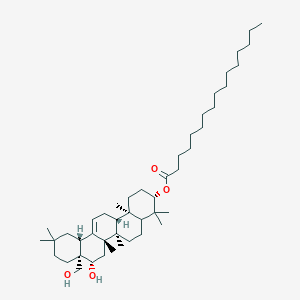
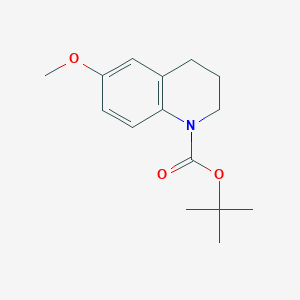
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
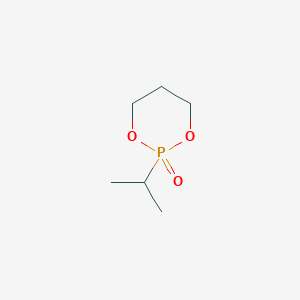
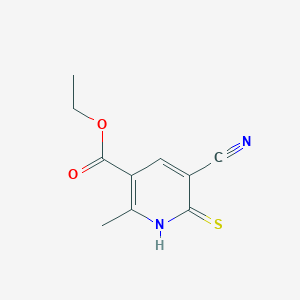
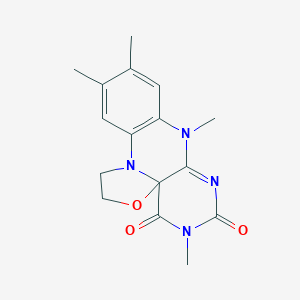
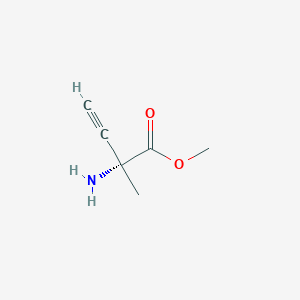
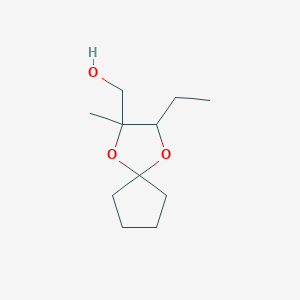
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)